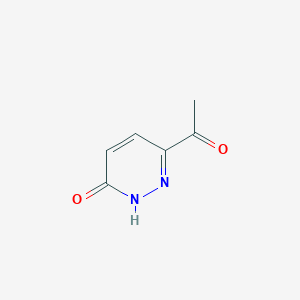

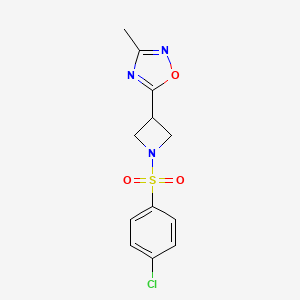

6-Acetyl-2,3-dihydropyridazin-3-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

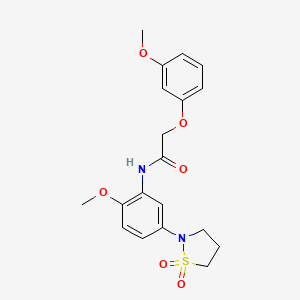

6-Acetyl-2,3-dihydropyridazin-3-one is a derivative of pyridazin-3(2H)-one . Pyridazin-3(2H)-one derivatives have attracted the attention of medicinal chemists due to their diverse pharmacological activities . They are known for their wide range of pharmacological effects such as antihypertensive, platelet aggregation inhibitory, cardiotonic activities and some are also well known for their pronounced analgesic, anti-inflammatory, antinociceptive, and antiulcer activities . Recently, they have also been reported as antidiabetic, anticonvulsant, antiasthmatic, and antimicrobial agents .

Synthesis Analysis

The pyridazin-3(2H)-one skeleton was first prepared by E. Fischer by cyclizing the phenylhydrazone of levulinic acid followed by oxidation in the presence of PCl5 . The most common synthesis consists of the reaction of hydrazine or aryl hydrazines either with mixtures of ketones and esters, or with 1,4-dicarbonyl compounds .Chemical Reactions Analysis

Pyridazin-3(2H)-one derivatives, including this compound, are known for their easy functionalization at various ring positions, making them an attractive synthetic building block for designing and synthesis of new drugs .Applications De Recherche Scientifique

Antioxidant and Anti-inflammatory Effects

N-Acetylcysteine (NAC) , a compound related to 6-Acetyl-2,3-dihydropyridazin-3-one, has been studied for its antioxidant properties and potential to modulate oxidative stress and inflammation. In one study, NAC was shown to inhibit muscle fatigue in humans, suggesting its role in reducing oxidative stress during physical exertion (Reid et al., 1994).

Cardiovascular Health

Research has indicated that antioxidants like N-acetylcysteine can have beneficial effects on cardiovascular health. A randomized, controlled trial found that N-acetylcysteine reduced cardiovascular events in patients with end-stage renal failure, highlighting its potential to mitigate cardiovascular risk factors (Tepel et al., 2003).

Neuroprotection and Cognitive Health

Compounds such as Acetyl-L-carnitine (ALC) have been explored for their neuroprotective effects. Studies suggest that ALC can have beneficial effects on the peripheral nervous system and may improve conditions characterized by neuropathies and neuropathic pain (Onofrj et al., 2013).

Respiratory Health

In the context of respiratory health, N-acetylcysteine has been investigated for its potential to attenuate symptoms of influenza and influenza-like episodes. A study demonstrated that long-term treatment with NAC resulted in a significant decrease in the frequency and severity of influenza-like episodes, suggesting its utility in respiratory disease management (De Flora et al., 1997).

Metabolism and Toxicology

Research into the metabolism and toxicology of compounds related to this compound has yielded insights into their biotransformation and potential toxicological impacts. For instance, studies on acrylamide metabolism in humans have contributed to understanding the risk associated with exposure to acrylamide, a compound with structural similarities to the subject of interest (Fennell et al., 2005).

Orientations Futures

Given the diverse pharmacological activities of pyridazin-3(2H)-one derivatives, these compounds, including 6-Acetyl-2,3-dihydropyridazin-3-one, should be extensively studied for their therapeutic benefits . The wide range of synthesized pyridazinone analogs along with their medicinal significance is also presented .

Propriétés

IUPAC Name |

3-acetyl-1H-pyridazin-6-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N2O2/c1-4(9)5-2-3-6(10)8-7-5/h2-3H,1H3,(H,8,10) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IVSOWLPWNPWQOU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=NNC(=O)C=C1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

138.12 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(2,9-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-3-(3,4,5-trimethoxyphenyl)urea](/img/structure/B2654568.png)

![2-phenyl-N-(2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-6-yl)-2H-1,2,3-triazole-4-carboxamide](/img/structure/B2654569.png)

![4-[bis(2-methylpropyl)sulfamoyl]-N-(3-methylbenzo[g][1,3]benzothiazol-2-ylidene)benzamide](/img/structure/B2654576.png)

![8-[(4-Propoxyphenyl)methyl]-12-sulfanylidene-5-thia-1,8,10,11-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,9-trien-7-one](/img/structure/B2654581.png)

![N-[4-(4-tert-butylphenyl)-1,3-thiazol-2-yl]-3,4,5-trimethoxybenzamide](/img/structure/B2654582.png)

![6-Methoxy-2-(3-morpholinopropyl)-1-(pyridin-4-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2654584.png)

![N-(5,5-dioxido-2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)pentanamide](/img/structure/B2654587.png)